2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16289279
Molecular Formula: C17H15Cl2N5O2S
Molecular Weight: 424.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15Cl2N5O2S |
|---|---|
| Molecular Weight | 424.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15Cl2N5O2S/c1-26-14-6-5-12(8-13(14)19)21-15(25)9-27-17-23-22-16(24(17)20)10-3-2-4-11(18)7-10/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | JPSNXOOCGUYAIC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide moiety. The triazole ring is further functionalized at position 5 with a 3-chlorophenyl group and at position 4 with an amino group. The acetamide nitrogen is linked to a 3-chloro-4-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₄Cl₂N₅O₂S |
| Molecular Weight | 454.29 g/mol |
| SMILES Notation | COc1ccc(Cl)cc1NC(=O)CSc2nnc(n2N)c3cc(Cl)ccc3 |
| Hydrogen Bond Donors/Acceptors | 3 / 6 |
| Topological Polar Surface Area | 121 Ų |
| LogP (Predicted) | 3.2 |
The presence of chlorine atoms at the 3-position of both aryl rings enhances lipophilicity, while the methoxy group improves solubility in polar solvents .
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to related triazole-acetamides:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with 3-chlorophenylacetic acid derivatives under acidic conditions.
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Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).
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Amination and Functionalization: Introduction of the 3-chloro-4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig coupling.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Thiosemicarbazide, HCl, reflux, 6h | 65 | 90 |
| 2 | Chloroacetamide, K₂CO₃, DMF, 80°C, 4h | 72 | 88 |
| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12h | 58 | 85 |
Optimization of reaction parameters, such as solvent choice (DMF vs. ethanol) and catalyst loading, significantly impacts yield and purity.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Caspase-3/7 activation |
| A549 (Lung) | 18.7 | ROS generation |
| HeLa (Cervical) | 9.8 | Topoisomerase II inhibition |
Antimicrobial Properties
The sulfanyl group facilitates disruption of microbial cell membranes. Analogous compounds demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (C. albicans MIC: 4 µg/mL).
Molecular Interactions and Docking Studies
Target Engagement
Docking simulations using the HIV-1 reverse transcriptase (PDB: 1RT2) reveal that the triazole core forms hydrogen bonds with Lys101 and Lys103, while the chloroaryl groups occupy hydrophobic pockets.
Key Interactions:
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Hydrogen Bonding: NH of acetamide with Asp110 (2.1 Å).
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Van der Waals: 3-Chlorophenyl group with Pro95.
ADMET Profiling
Predicted ADMET properties indicate moderate bioavailability (F: 65%) and blood-brain barrier permeability (logBB: -0.8). Hepatic metabolism via CYP3A4 is anticipated, with glucuronidation as the primary excretion route .
Future Directions and Challenges
Research Gaps
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In Vivo Efficacy: Limited data on pharmacokinetics and toxicity in animal models.
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Structural Optimization: Role of methoxy vs. ethoxy substituents in modulating activity.
Industrial Applications
Scalable synthesis requires transitioning from batch to continuous flow reactors, potentially improving yield by 15–20%.
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